molecular formula C16H26N2O2 B7526225 N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide

Cat. No. B7526225
M. Wt: 278.39 g/mol
InChI Key: FNOHHOMUJNMMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABAergic neurotransmission plays a crucial role in the regulation of neuronal excitability, and enhancing this neurotransmission may have therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to increase the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This enhanced neurotransmission may have various biochemical and physiological effects, including reduced neuronal excitability, decreased seizure activity, and reduced drug-seeking behavior. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has a favorable safety profile in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide. One area of interest is the development of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide as a therapeutic agent for epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in humans. Another area of interest is the potential use of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in the treatment of addiction and other psychiatric disorders. Preclinical studies have shown promising results in animal models, but further research is needed to evaluate the safety and efficacy of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in humans. Finally, there is also interest in developing more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential than N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.

Synthesis Methods

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclohexanone with methyl magnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding amine through a series of reactions, including a Grignard reaction and reductive amination. The final step involves the reaction of the amine with cyclopropanecarbonyl chloride to form N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.

Scientific Research Applications

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. These findings suggest that N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide may have potential therapeutic applications in the treatment of epilepsy and addiction.

properties

IUPAC Name

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15(17-14-6-2-1-3-7-14)13-5-4-10-18(11-13)16(20)12-8-9-12/h12-14H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOHHOMUJNMMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.